molecular formula C14H11Cl2NO2 B2639449 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime CAS No. 338978-41-9

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime

Cat. No.: B2639449
CAS No.: 338978-41-9
M. Wt: 296.15
InChI Key: IWTIMYCZNWEZAW-RQZCQDPDSA-N
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Description

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is often used as an intermediate in the synthesis of other chemicals, particularly in the agrochemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime typically involves the reaction of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: In the agrochemical industry, it is used in the synthesis of fungicides and other crop protection agents.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime involves its interaction with specific molecular targets. For instance, in its role as a fungicide precursor, it may inhibit key enzymes involved in fungal cell wall synthesis, leading to the disruption of fungal growth and reproduction. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A triazole fungicide with a similar phenyl structure.

    CGA 205375: Another compound with a similar chlorophenoxyphenyl group.

Uniqueness

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the oxime group or have different substituents.

Properties

IUPAC Name

(NE)-N-[1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-9(17-18)13-7-6-12(8-14(13)16)19-11-4-2-10(15)3-5-11/h2-8,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTIMYCZNWEZAW-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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